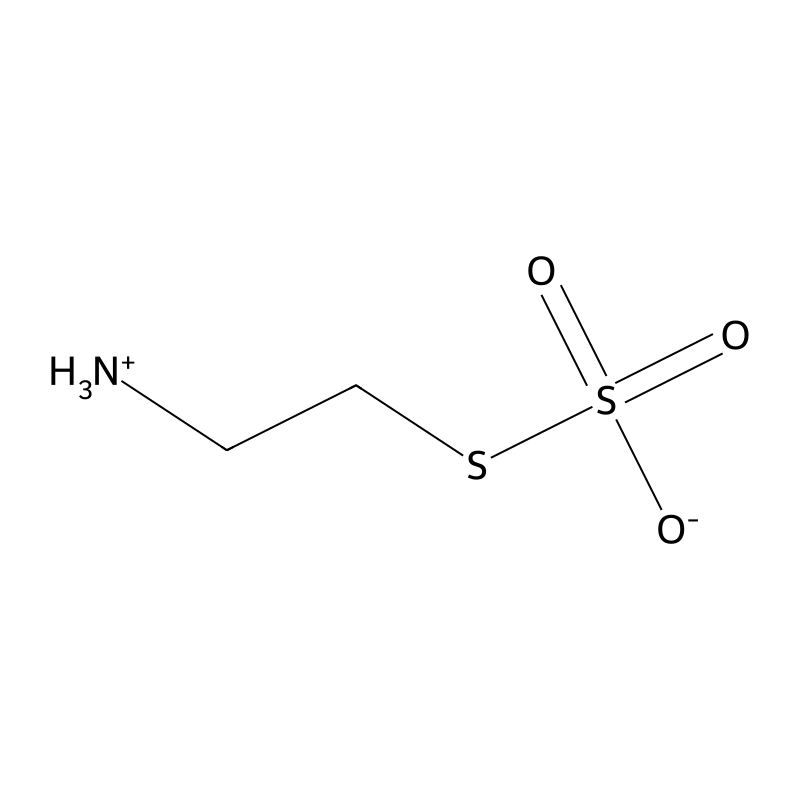

Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Reverse Osmosis Membranes

Specific Scientific Field: This application falls under the field of Environmental Science and Engineering, specifically in the area of water treatment.

Summary of the Application: 2-Aminoethanethiolsulfuric acid is used to graft fouling-resistant reverse osmosis (RO) membranes. These membranes have a low interaction energy with charged foulants, which makes them effective in water purification processes .

Methods of Application: The small molecule of 2-aminoethanethiol (AET) is selected for RO membrane surface modification due to its fouling-resistant thiol group and a reactive amine group. The AET is grafted onto the RO membrane, which increases the water permeance of the membrane .

Results or Outcomes: The water permeance of the AET-grafted RO membrane increases from 2.6 ± 0.1 L m−2 h−1 bar−1 to 3.2 ± 0.05 L m−2 h−1 bar−1, which is 23% higher than that of the pristine membrane. Moreover, the AET-grafted RO membrane exhibits excellent fouling resistance against charged surfactants .

Application in Oxyhalogen–Sulfur Chemistry

Specific Scientific Field: This application falls under the field of Physical Chemistry.

Methods of Application: Spectrophotometric and 1H NMR methods are used to study the kinetics and mechanism of oxidation of AETSA by chlorite. The reaction is characterized by a long quiescent induction period followed by rapid and autocatalytic production of chlorine dioxide .

Results or Outcomes: The stoichiometry of the reaction in excess chlorite just before formation of chlorine dioxide was determined to be: 2ClO2− + H2NCH2CH2S–SO3H → ClNHCH2CH2SO3H + SO4−2 + Cl− + H+. While in excess AETSA the stoichiometry was: 3ClO2− + 2H2NCH2CH2S–SO3H + 2H2O → 2NH2CH2CH2SO3H + 2SO4−2 + 3Cl− + 4H+ .

Thiosulfuric acid (H2S2O3), S-(2-aminoethyl) ester, also referred to as 2-aminoethanethiolsulfuric acid, is a compound with the molecular formula C2H7NO3S2 and a molecular weight of approximately 157.22 g/mol. This compound is categorized under organosulfur compounds and is recognized for its unique properties and potential applications in scientific research, particularly in radioprotection. It appears as a solid, typically white in color, with a melting point ranging from 191 to 194 degrees Celsius .

Due to the lack of specific research on this compound, its mechanism of action in any biological system is unknown.

This process results in the cleavage of sulfur-sulfur bonds and the formation of products such as taurine and sulfate ions, highlighting its reactivity under specific conditions.

Thiosulfuric acid, S-(2-aminoethyl) ester has garnered attention for its potential radioprotective effects. Research indicates that this compound may mitigate radiation damage by acting as a protective agent against oxidative stress induced by radiation exposure. Its biochemical pathways involve the oxidation of sulfur atoms, which leads to significant biological interactions.

Several synthesis methods have been documented for producing thiosulfuric acid, S-(2-aminoethyl) ester. Common approaches include:

- Bunte Reaction: This method involves the reaction of sodium thiosulfate with 2-aminoethanethiol under controlled conditions.

- Oxidative Pathways: Utilizing oxidizing agents like chlorite or bromate in acidic media allows for the selective oxidation of the inner sulfur atom, facilitating the formation of this compound.

Thiosulfuric acid, S-(2-aminoethyl) ester finds various applications in scientific research, particularly in:

- Radioprotection: Its ability to protect biological tissues from radiation damage makes it valuable in medical and environmental studies.

- Chemical Synthesis: It serves as a precursor in synthesizing other organosulfur compounds.

- Pharmaceutical Research: The compound's unique properties are explored for potential therapeutic applications.

Interaction studies have demonstrated that thiosulfuric acid, S-(2-aminoethyl) ester interacts with various halogenated compounds and oxyanions. These interactions can influence its stability and reactivity, particularly in biological systems where oxidative stress is a concern. The compound's mechanism of action is notably affected by environmental factors such as pH and the presence of specific ions.

Thiosulfuric acid, S-(2-aminoethyl) ester shares structural similarities with several other organosulfur compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cysteamine | C2H7NS | A simple thiol with applications in biochemistry. |

| Thiosulfate (Sodium Thiosulfate) | Na2S2O3 | Known for its reducing properties; used in photography and analytical chemistry. |

| Sulfobromophthalein | C14H8BrO5S | A dye used in biochemical assays; highlights differences in functional groups. |

Thiosulfuric acid, S-(2-aminoethyl) ester is unique due to its specific aminoethyl group attachment and its dual role as both a sulfur donor and an amino compound, which is not found in many similar compounds .